![molecular formula C17H17F2N3O B5092436 N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide](/img/structure/B5092436.png)
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential application in the field of neuroscience. This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders.
Wirkmechanismus
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is permeable to calcium ions. Binding of acetylcholine to this receptor results in the opening of the ion channel, leading to an influx of calcium ions into the cell. This influx of calcium ions is important for various physiological processes, including neurotransmitter release and synaptic plasticity. N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide binds to the receptor in a competitive manner, preventing the binding of acetylcholine and blocking the ion channel.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide inhibits the binding of acetylcholine to the α7 nicotinic acetylcholine receptor, resulting in a decrease in calcium influx into the cell. In vivo studies have shown that N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, as well as reduce depressive-like behavior in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide. One area of interest is the development of more selective and potent antagonists of the α7 nicotinic acetylcholine receptor. Another area of interest is the investigation of the potential therapeutic effects of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the underlying mechanisms of action of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide and to determine its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2,4-difluoroaniline, which is then reacted with 3-pyridinecarboxaldehyde in the presence of a reducing agent to form the key intermediate, 2-(3-pyridinyl)-1,2-dihydroquinoline. This intermediate is then reacted with piperidinecarboxylic acid in the presence of a coupling agent to form the final product, N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been extensively studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. The α7 nicotinic acetylcholine receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Dysfunction of this receptor has been implicated in the pathogenesis of several neurological disorders. N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, as an antagonist of this receptor, has the potential to modulate these processes and improve the symptoms of these disorders.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-13-6-7-15(14(19)10-13)21-17(23)22-9-2-1-5-16(22)12-4-3-8-20-11-12/h3-4,6-8,10-11,16H,1-2,5,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIAKZZBWRIKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.